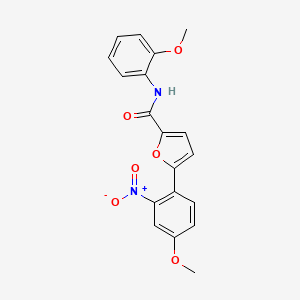

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Description

This compound belongs to the furan-2-carboxamide class, characterized by a central furan ring substituted at the 5-position with a 4-methoxy-2-nitrophenyl group and an N-(2-methoxyphenyl) carboxamide moiety. Its structural complexity arises from electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-25-12-7-8-13(15(11-12)21(23)24)16-9-10-18(27-16)19(22)20-14-5-3-4-6-17(14)26-2/h3-11H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGYVMMLILDKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for 5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is C17H16N2O5, with a molecular weight of approximately 344.32 g/mol. The structure includes a furan ring, methoxy groups, and a nitrophenyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to 5-(4-methoxy-2-nitrophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide exhibit notable anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | Induction of apoptosis via p53 pathway |

| Compound B | U-937 | 5.67 | Cell cycle arrest at G0-G1 phase |

| Compound C | MDA-MB-231 | 8.45 | Apoptosis induction via caspase activation |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. Some studies indicate that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound D | S. aureus | 0.22 | 0.50 |

| Compound E | E. coli | 0.25 | 0.60 |

The mechanisms underlying the biological activities of these compounds often involve:

- Apoptosis Induction : Activation of the p53 pathway leading to increased expression of pro-apoptotic factors.

- Cell Cycle Arrest : Inhibition of cell cycle progression, particularly at the G0-G1 phase.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of furan derivatives on MCF-7 cells, revealing that treatment led to increased levels of cleaved caspase-3 and p53, indicating apoptosis.

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties highlighted the effectiveness of similar compounds in inhibiting biofilm formation in Staphylococcus species, suggesting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the furan-2-carboxamide backbone but differ in substituents, leading to variations in properties and applications:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound and 5-(4-nitrophenyl)furan-2-carboxylic acid enhances polarity and may improve binding to biological targets (e.g., urea transporters or enzymes like MbtI) .

- Heterocyclic Substituents : Compounds like 2J (thiazole) exhibit higher melting points due to increased molecular rigidity, suggesting the target compound may also display thermal stability if crystallized .

Physicochemical Properties

- Solubility : Methoxy groups may improve aqueous solubility compared to purely nitro-substituted analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) but reduce it relative to morpholine-containing derivatives (e.g., 5-(4-acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide) .

- Crystallography : Structural analogs (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) were analyzed using SHELXL and WinGX, suggesting the target compound could be similarly characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.